molecular formula C10H9ClN4O B6005222 3-[(3-Chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol

3-[(3-Chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B6005222
M. Wt: 236.66 g/mol
InChI Key: SCWOCTIXCLXINK-UHFFFAOYSA-N
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Description

3-[(3-Chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chloro-methylphenyl group and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol typically involves the reaction of 3-chloro-2-methylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

3-[(3-Chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: An aminobenzoic acid derivative with anti-inflammatory properties.

    Anthranilic Acid Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

3-[(3-Chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a broader range of applications and can undergo a variety of chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-2-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-6-7(11)3-2-4-8(6)13-10-14-9(16)5-12-15-10/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWOCTIXCLXINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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